molecular formula C12H9N3O2S B8809348 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 103503-25-9

3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole

Cat. No.: B8809348
CAS No.: 103503-25-9
M. Wt: 259.29 g/mol
InChI Key: UZZMSDAZUUEXEY-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with a methyl group at the 3-position and a nitrophenyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes such as kinases, which are involved in cell signaling and proliferation. The nitrophenyl group can also participate in redox reactions, leading to the generation of reactive oxygen species that induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: Compounds with different substituents on the imidazo[2,1-b]thiazole core.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with a fused benzene ring, offering different electronic properties.

    Thiazole derivatives: Compounds with a thiazole core but different substituents

Uniqueness

3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a methyl group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

103503-25-9

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9N3O2S/c1-8-7-18-12-13-11(6-14(8)12)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3

InChI Key

UZZMSDAZUUEXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-methylthiazole (0.24 g, 2.11 mmol) and 2-bromo-4′-nitroaceto phenone (0.5 g, 2.05 mmol) in EtOH (20 ml) was heated under reflux for 16 h. The reaction mixture was allowed to cool and sodium bicarbonate (200 mg, 2.38 mmol) was added and heating was continued for 1 h. On cooling to room temperature, the solvent was removed under reduced pressure and DCM (75 ml) was added to the residue. The insoluble material was collected by filtration and purified by flash chromatography (50:1 DCM/MeOH) to give the title compound (0.266 g, 50%) as a yellow solid.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Yield
50%

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